N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, along with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions: The introduction of bromine, fluorine, and chlorine atoms is achieved through electrophilic aromatic substitution reactions. These reactions require specific reagents and conditions, such as bromine or chlorine gas in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the oxazole ring using a coupling agent like a palladium catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-5-(4-methylphenyl)-1,3-oxazole-2-carboxamide
- N-(4-bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,3-oxazole-2-carboxamide
- N-(4-bromo-2-fluorophenyl)-5-(4-hydroxyphenyl)-1,3-oxazole-2-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide is unique due to the specific combination of halogen atoms and the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O2/c17-10-3-6-13(12(19)7-10)21-15(22)16-20-8-14(23-16)9-1-4-11(18)5-2-9/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWXDMSTAEDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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